2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Overview
Description
“2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” is a chemical compound studied for various properties including its molecular structure, synthesis, and potential applications in different fields. This compound is part of a broader class of chemicals known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
Synthesis of Related Compounds : The synthesis of similar compounds involves reacting specific thiazole derivatives with chloroacetamide compounds. These reactions often involve nucleophilic substitution and are confirmed through techniques like NMR, FTIR, and mass spectroscopy (Duran & Canbaz, 2013).
Structural Elucidation : The structure of synthesized compounds is generally assigned using various spectroscopic methods, such as H1NMR, MASS Spectra, and IR Spectra, along with elemental analysis (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular structure of related acetamides reveals distinct geometric features. For example, in a similar compound, the phenyl ring is oriented at specific angles with respect to the thiazole ring. This structural orientation impacts the compound's overall properties and interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical Reactions : The synthesis of these compounds typically involves specific chemical reactions, such as the interaction of thiazole derivatives with chloroacetamide compounds, as previously mentioned.
Chemical Properties : The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of the substituents in the compound.
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns play a significant role in determining the physical properties of these compounds. The crystal structures are often characterized using X-ray crystallography, revealing details about intermolecular interactions and molecular orientation (Boechat et al., 2011).
Chemical Properties Analysis
The acidity constants of these acetamide derivatives are determined through UV spectroscopic studies. This is essential for understanding their behavior in different chemical environments and their potential biological activities (Duran & Canbaz, 2013).
Scientific Research Applications
Sulfonamides Research and Patents (2008-2012) Sulfonamides, characterized by the sulfonamide moiety similar to the core structure of 2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, have been the focus of extensive research due to their broad therapeutic potential. A comprehensive review of patents and scientific literature from 2008 to 2012 highlights the development of novel drugs incorporating the sulfonamide group. These include carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib. The patents mainly cover sulfonamide CAIs with nitric oxide-donating moieties for treating glaucoma and compounds targeting tumor-associated carbonic anhydrase isoforms IX and XII. The review emphasizes the ongoing need for innovative sulfonamides to serve as selective drugs for various conditions, suggesting a promising future for this chemical motif in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Synthetic Routes and Structural Studies The synthetic pathways and structural properties of novel sulfonamide derivatives have been explored through reactions involving chloral and substituted anilines, leading to the formation of various intermediates and products. High-resolution spectroscopic analysis and computational methods provided insights into the conformations of the resulting compounds. This research underscores the chemical versatility and potential of sulfonamide derivatives for further applications in medicinal chemistry and drug design (Issac & Tierney, 1996).
N-Sulfonylamino Azinones and Their Preclinical Importance A review covering the period from 2000 to 2018 discusses the synthesis, biological activities, and preclinical studies of N-sulfonylamino azinones, highlighting their significance in medicinal chemistry. These compounds demonstrate a wide range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. The development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, in particular, shows promise for the treatment of neurological disorders such as epilepsy and schizophrenia. This underscores the therapeutic potential of sulfonamide derivatives in addressing various health conditions (Elgemeie, Azzam, & Elsayed, 2019).
Toxicity and Carcinogenicity Studies Research into the carcinogenic potential of thiophene analogues of benzidine and 4-aminobiphenyl, which are structurally related to sulfonamide derivatives, has been conducted. These studies aimed to understand the potential carcinogenicity of replacing aromatic rings with isosteric or isoelectronic rings. Although these compounds exhibited activity in in vitro assays, their in vivo carcinogenic potential remains uncertain. This highlights the importance of evaluating the safety profiles of sulfonamide derivatives and related compounds in the context of drug development (Ashby, Styles, Anderson, & Paton, 1978).
Future Directions
The future directions for research on “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” could include further investigation into its potential biological activities, such as its cytotoxic efficacy against different cancer cell lines . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
properties
IUPAC Name |
2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S2/c12-7-10(16)14-8-1-3-9(4-2-8)20(17,18)15-11-13-5-6-19-11/h1-6H,7H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUHLTKMBRDPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352219 | |
Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide | |
CAS RN |
104246-27-7 | |
Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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